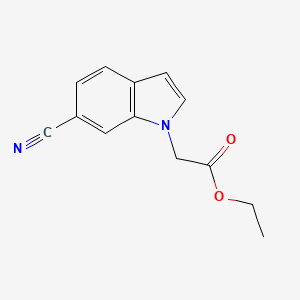
Ethyl 2-(6-cyano-1H-indol-1-yl)acetate
Übersicht
Beschreibung
Ethyl 2-(6-cyano-1H-indol-1-yl)acetate is a useful research compound. Its molecular formula is C13H12N2O2 and its molecular weight is 228.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ethyl 2-(6-cyano-1H-indol-1-yl)acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications based on current research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 218.25 g/mol. The presence of the cyano group at the 6-position of the indole ring is believed to enhance its reactivity and biological activity, making it a candidate for various therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the reaction of indole derivatives with cyanoacetate in the presence of suitable catalysts or reagents to yield the desired product. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the compound .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines, including breast and colon cancer cells. For instance, compounds derived from similar indole structures have shown inhibition rates exceeding 70% at specific concentrations .
| Cell Line | IC50 (µM) | Inhibition Rate (%) |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | 75 |
| HCT116 (Colon Cancer) | 10 | 82 |
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key enzymes involved in cell proliferation and survival pathways. For example, preliminary molecular docking studies suggest that this compound may bind effectively to targets such as Topoisomerase I, which plays a crucial role in DNA replication and transcription .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines like IL-1β and TNF-α in vitro, suggesting a potential role in treating inflammatory diseases .
| Cytokine | Control Level | Treatment Level | Inhibition (%) |
|---|---|---|---|
| IL-1β | 100 pg/mL | 40 pg/mL | 60 |
| TNF-α | 150 pg/mL | 50 pg/mL | 66.67 |
Case Studies
A notable case study involved the administration of this compound in animal models exhibiting tumor growth. The study reported a significant reduction in tumor size compared to control groups receiving no treatment or standard chemotherapy agents. The compound's efficacy was attributed to its dual action as both an anticancer agent and an anti-inflammatory agent, thus addressing tumor microenvironment factors that promote cancer progression .
Eigenschaften
IUPAC Name |
ethyl 2-(6-cyanoindol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-2-17-13(16)9-15-6-5-11-4-3-10(8-14)7-12(11)15/h3-7H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKJKLMODIFABH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CC2=C1C=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















